Sulfonterol hydrochloride is a synthetic compound classified as a long-acting beta-2 adrenergic agonist. It is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound acts by stimulating beta-2 adrenergic receptors in the lungs, leading to bronchodilation and improved airflow.
The compound was developed as part of ongoing research into beta-adrenergic agents, with its synthesis and pharmacological properties documented in various patents and scientific literature. Notably, it has been mentioned in patent applications that explore novel formulations and methods of delivery for therapeutic agents targeting respiratory diseases .
Sulfonterol hydrochloride falls under the category of adrenergic agonists, specifically targeting the beta-2 subtype. This classification is crucial for its mechanism of action, pharmacodynamics, and therapeutic applications.
The synthesis of sulfonterol hydrochloride involves several chemical reactions that typically include the formation of key intermediates followed by specific modifications to achieve the final product. While detailed synthetic pathways are often proprietary, general methods include:
The synthesis may require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for purification and analysis of the synthesized product.
Sulfonterol hydrochloride has a complex molecular structure characterized by its long carbon chain and functional groups that contribute to its biological activity. The molecular formula is typically represented as CHClNOS, indicating the presence of chlorine, nitrogen, oxygen, sulfur, and multiple carbon atoms.
The molecular weight of sulfonterol hydrochloride is approximately 377.98 g/mol. The structural representation includes a beta-phenethylamine backbone modified with a sulfonyl group, which is crucial for its receptor binding affinity.
Sulfonterol hydrochloride participates in various chemical reactions typical for beta-adrenergic agonists. Key reactions include:
The stability of sulfonterol hydrochloride in different pH conditions can affect its efficacy. Studies indicate that the compound maintains stability at physiological pH but may degrade under extreme acidic or basic conditions.
Sulfonterol hydrochloride exerts its pharmacological effects by selectively binding to beta-2 adrenergic receptors located on the smooth muscle cells of the bronchial passages. Upon activation:
Research indicates that sulfonterol has a prolonged duration of action compared to short-acting agents due to its higher lipophilicity and receptor affinity .
Relevant analyses include stability studies under various environmental conditions to ascertain shelf-life and efficacy during storage .
Sulfonterol hydrochloride is primarily utilized in clinical settings for managing asthma and COPD due to its bronchodilator properties. Research continues into its potential applications in combination therapies with other respiratory drugs to enhance therapeutic outcomes.
In addition to respiratory applications, ongoing studies explore its role in other areas such as cardiovascular therapies where beta-adrenergic modulation may provide benefits .
This comprehensive overview highlights the significance of sulfonterol hydrochloride within pharmacology and its potential impact on treating respiratory diseases effectively.
Sulfonterol hydrochloride is systematically named as 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methylsulfonylmethyl)phenol hydrochloride. Its molecular formula is C₁₄H₂₄ClNO₄S, with a molecular weight of 337.9 g/mol [9]. The formula derives from the base structure of sympathomimetic amines, featuring:
Table 1: Key Identifiers of Sulfonterol Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 42461-78-9 |
Molecular Formula | C₁₄H₂₄ClNO₄S |
Exact Mass | 337.1114571 g/mol |
IUPAC Name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-[(methanesulfonyl)methyl]phenol hydrochloride |
InChIKey | WRQNLSYJACCVQD-UHFFFAOYSA-N |
While direct crystallographic data for sulfonterol hydrochloride is limited in public databases, its structural analog peptide deformylase (PDF) from Thermus thermophilus HB8 (PDB ID: 1G2A) provides methodological insights. PDF crystallizes in the tetragonal space group P4₁ or P4₃, with unit-cell parameters a = b = 62.58 Å, c = 105.27 Å [4]. For sulfonterol hydrochloride, similar techniques—hanging-drop vapor diffusion with PEG 4000 precipitant—would apply. Key predicted features:
Sulfonterol belongs to the aryl ethanolamine subclass of β₂-agonists. Its uniqueness lies in the methylsulfonylmethyl substituent at the meta-position of the aromatic ring, contrasting with:
Table 2: Structural Comparison of Select β₂-Agonists
Compound | R₁ Group (Position 3) | R₂ Group (Amino) | Duration of Action |
---|---|---|---|
Sulfonterol | -CH₂SO₂CH₃ | tert-butyl | Long-acting (LABA) |
Albuterol | -CH₂OH | tert-butyl | Short-acting (SABA) |
Salmeterol | -CH₂O(CH₂)₆Ph | sec-butylhexyl | Ultra-LABA |
Formoterol | -CONH(p-OCH₃Ph) | tert-butyl | Long-acting (LABA) |
The methylsulfonyl group enhances electron-withdrawing capacity and polar surface area (95 Ų) versus albuterol (66 Ų), potentially improving receptor binding kinetics and metabolic stability [9].
Sulfonterol hydrochloride’s stability is governed by:1. pH-Dependent Degradation:- Susceptible to oxidation at the catechol-like ring under alkaline conditions (pH > 8).- Hydrolysis of the sulfonyl group is minimal due to strong S=O bonds [3].2. Thermal Stability:- Decomposes above 150°C via dehydration of the β-hydroxy group and N-dealkylation [9].3. Photolysis:- The phenolic ring undergoes radical-mediated cleavage under UV light, requiring light-resistant packaging [3].4. Solid-State Stability:- The hydrochloride salt form reduces hygroscopicity, but prolonged humidity (>75% RH) causes deliquescence [3] [9].
Table 3: Major Degradation Pathways and Mitigation Strategies
Stress Factor | Primary Degradation Pathway | Stabilization Approach |
---|---|---|
High pH (≥8) | Oxidation of phenol ring | Buffer systems (pH 5–7) |
UV Light | Ring cleavage | Opaque/amber packaging |
High Humidity | Hydrolysis of amine group | Desiccants, moisture-proof blisters |
Elevated Temperature | Dehydration, N-dealkylation | Cold-chain storage (2–8°C) |
Formulation strategies include dual-retard matrices combining hydrophobic polymers (e.g., ethylcellulose) for micromatrix cores and reservoir coatings to prevent burst release and degradation [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7